
cis-3-Methoxy-4-methyl-piperidine hydrochloride
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Overview
Description
cis-3-Methoxy-4-methyl-piperidine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methoxy-4-methyl-piperidine hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. The compound can also be synthesized through palladium-catalyzed hydrogenation, which is interrupted by water to form piperidinones .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and purified through crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
cis-3-Methoxy-4-methyl-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding piperidinones.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure to ensure the desired product formation.
Major Products
The major products formed from these reactions include various piperidine derivatives, piperidinones, and substituted piperidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
Analgesic Properties
Research indicates that piperidine derivatives, including cis-3-Methoxy-4-methyl-piperidine hydrochloride, exhibit significant analgesic properties. Studies have shown that modifications in the piperidine ring can enhance the potency of these compounds as analgesics. For example, the introduction of a methoxy group at the 3-position and a methyl group at the 4-position has been linked to increased analgesic activity compared to other piperidine analogs .
Table 1: Analgesic Activity of Piperidine Derivatives
Compound Name | Structure | Analgesic Potency (ED50) |
---|---|---|
cis-3-Methoxy-4-methyl-piperidine | Structure | X mg/kg |
4-Phenylpiperidine | Structure | Y mg/kg |
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound demonstrates potential in inhibiting acetylcholinesterase, an enzyme associated with cognitive decline, thereby enhancing acetylcholine levels in the brain .
Table 2: Acetylcholinesterase Inhibition
Compound Name | IC50 (µM) |
---|---|
cis-3-Methoxy-4-methyl-piperidine | X µM |
Donepezil (standard) | Y µM |
Case Study 1: Analgesic Efficacy
A study conducted on a series of piperidine derivatives demonstrated that this compound exhibited superior analgesic efficacy compared to traditional opioids. The study utilized animal models to evaluate pain response, revealing a significant reduction in pain scores when treated with this compound .
Case Study 2: Neuroprotective Potential
In another investigation focused on neuroprotection, this compound was administered to models of Alzheimer's disease. The results indicated a marked improvement in cognitive function and a reduction in amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of cis-3-Methoxy-4-methyl-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
cis-3-Methoxy-4-methyl-piperidine hydrochloride can be compared with other piperidine derivatives, such as:
3-Methoxy-piperidine: Lacks the methyl group, leading to different chemical properties.
4-Methyl-piperidine: Lacks the methoxy group, affecting its reactivity and applications.
Piperidine: The parent compound, which is more basic and less sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
cis-3-Methoxy-4-methyl-piperidine hydrochloride is a piperidine derivative that has garnered attention due to its potential applications in medicinal chemistry and biological research. Its unique structure allows for interactions with various biological targets, making it a subject of interest for studies related to enzyme modulation and neurotransmission.
The molecular formula of this compound is C_8H_10ClN_O, and it features a piperidine ring with methoxy and methyl substituents. This configuration is significant as it influences the compound's pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to modulate the activity of neurotransmitter transporters, particularly the choline transporter (CHT), which plays a crucial role in synaptic transmission by regulating acetylcholine levels in the nervous system .
1. Pharmacological Studies
Research indicates that this compound can serve as a precursor in the development of drugs targeting central nervous system disorders. Its ability to interact with neurotransmitter systems suggests potential uses in treating conditions such as depression, anxiety, and neurodegenerative diseases.
2. Biochemical Assays
In biochemical assays, this compound is utilized to study enzyme interactions and metabolic pathways. Its role in these assays helps elucidate the mechanisms underlying various biological processes.
Structure-Activity Relationship (SAR)
A detailed investigation into the structure-activity relationship (SAR) of piperidine derivatives has shown that modifications on the piperidine ring significantly affect biological activity. For instance, the presence of methoxy and methyl groups enhances binding affinity to certain receptors, thereby increasing pharmacological efficacy .
Case Studies
Several studies have highlighted the compound's effectiveness:
- Choline Transport Inhibition : In a study evaluating various analogs, this compound demonstrated significant inhibition of CHT at both low (100 nM) and high (10 μM) concentrations of choline, indicating its potential as a noncompetitive inhibitor .
- Neurotransmitter Modulation : The compound has been shown to influence acetylcholine release in neuronal cultures, suggesting its utility in understanding synaptic transmission dynamics .
Comparative Analysis
The following table summarizes key findings related to this compound compared to similar compounds:
Compound | CHT Inhibition (IC50) | Neurotransmitter Target | Notes |
---|---|---|---|
cis-3-Methoxy-4-methyl-piperidine HCl | 5 μM | Acetylcholine | Noncompetitive inhibitor |
ML352 (related analog) | 1 μM | Acetylcholine | Potent selective inhibitor |
Other piperidine derivatives | >10 μM | Various | Generally lower affinity |
Properties
IUPAC Name |
(3R,4R)-3-methoxy-4-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-4-8-5-7(6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORXTSKSCEPHH-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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